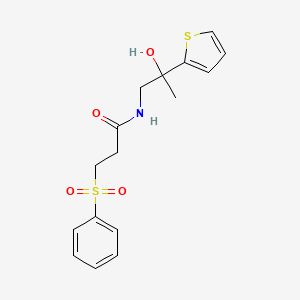

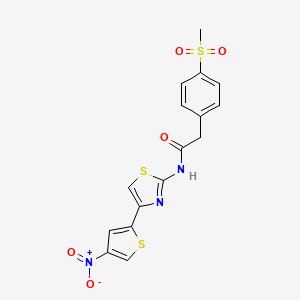

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as THPP, is a chemical compound that has been studied for its potential applications in various scientific research fields. THPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated extensively. In

Scientific Research Applications

Biocatalysis in Drug Metabolism

One notable application is in the realm of drug metabolism, where microbial-based surrogate biocatalytic systems have been used to produce mammalian metabolites of compounds like LY451395, a biaryl-bis-sulfonamide related to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide. This approach supports full structure characterization of metabolites by nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the pharmacokinetics and pharmacodynamics of potential therapeutics (Zmijewski et al., 2006).

Protein Cross-Linking Reagents

Another significant application involves the synthesis of hydrophilic ligands for the preparation of active esters used in protein cross-linking. Compounds such as N-hydroxysulfosuccinimide have been utilized to create reagents that are highly efficient in cross-linking proteins at physiological pH. These reagents demonstrate utility in structural biology and biochemistry for elucidating protein structures and interactions (Staros, 1982).

Antiviral Research

In the field of antiviral research, derivatives of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, such as BAY 38-4766, have been investigated for their ability to inhibit cytomegalovirus (CMV) replication. These compounds target viral DNA maturation and packaging, showcasing a novel mechanism of action against CMV, distinct from traditional antiviral therapies (Buerger et al., 2001).

Herbicidal Activity

Furthermore, the herbicidal activity of α-phenylsulfonyl alkanamides, closely related to the compound , has been evaluated under paddy conditions. Some derivatives exhibited high activity against paddy weeds without significant effect on rice plants, suggesting their potential as selective herbicides (Omokawa et al., 1985).

Synthesis of Furanones

Additionally, the compound's derivatives have been used as reagents in the synthesis of 5-alkyl-2(5H)-furanones. This synthetic application highlights the versatility of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide derivatives in organic chemistry, enabling the creation of complex molecules with potential applications in fragrance, flavoring, and pharmaceuticals (Tanaka et al., 1984).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-16(19,14-8-5-10-22-14)12-17-15(18)9-11-23(20,21)13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATZAADEJUQSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)

![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)

![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)

![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)